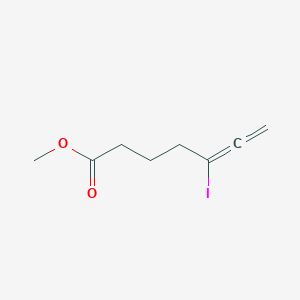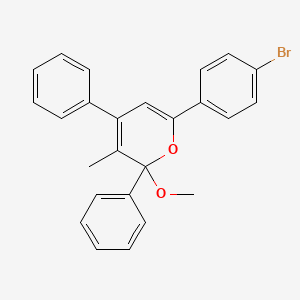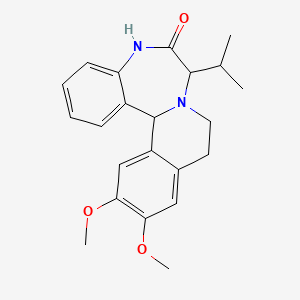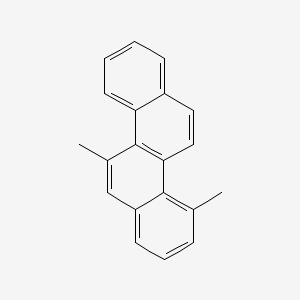
4,11-Dimethylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 4th and 11th positions of the chrysene structure. This compound is of significant interest due to its potential carcinogenic properties and its role in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: The reaction would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of chrysenequinones.
Reduction: Formation of dihydro- or tetrahydrochrysene.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4,11-Dimethylchrysene is primarily studied for its carcinogenic properties. It is used in cancer research to understand the mechanisms of PAH-induced carcinogenesis. The compound is also utilized in environmental studies to assess the impact of PAHs on ecosystems and human health .
In addition to cancer research, this compound is used in the study of metabolic pathways involving PAHs. Researchers investigate its metabolism in various organisms to identify potential biomarkers for exposure and to develop strategies for mitigating its harmful effects .
Wirkmechanismus
The carcinogenicity of 4,11-Dimethylchrysene is attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. The compound undergoes enzymatic conversion to reactive intermediates, such as diol epoxides, which can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis .
The molecular targets of this compound include DNA and various cellular proteins involved in cell cycle regulation and apoptosis. The pathways involved in its mechanism of action are primarily related to the activation of procarcinogens and the subsequent formation of DNA adducts .
Vergleich Mit ähnlichen Verbindungen
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
- 1,11-Dimethylchrysene
Comparison: 4,11-Dimethylchrysene is unique due to the specific positioning of its methyl groups, which influences its metabolic activation and carcinogenic potential. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different carcinogenic activities due to variations in their metabolic pathways and the formation of different reactive intermediates .
Eigenschaften
CAS-Nummer |
74869-40-2 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
4,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-8-16-12-14(2)20-17-9-4-3-7-15(17)10-11-18(20)19(13)16/h3-12H,1-2H3 |
InChI-Schlüssel |
DSGIAQZVDMMNGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C(=CC2=CC=C1)C)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


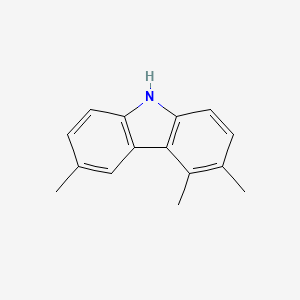

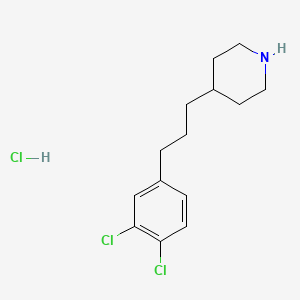


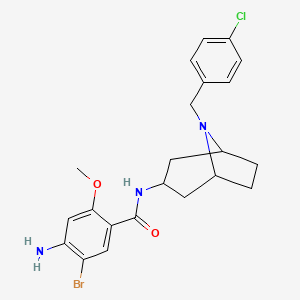
![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)

![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
